
2,5-Dimethoxypyridine-4-boronic acid
説明
2,5-Dimethoxypyridine-4-boronic Acid is a chemical compound with the CAS Number: 1630193-77-9 . It has a molecular weight of 182.97 and its IUPAC name is 2,5-dimethoxy-4-pyridinylboronic acid . It is used in the preparation of oxopicolinamide derivatives and tested as a therapeutic agent for the treatment of diseases such as thromboembolism .
Molecular Structure Analysis
The molecular formula of 2,5-Dimethoxypyridine-4-boronic Acid is C7H10BNO4 . The compound has a density of 1.3±0.1 g/cm3 .Physical And Chemical Properties Analysis
2,5-Dimethoxypyridine-4-boronic Acid is a solid substance . It has a boiling point of 381.4±52.0 °C and a density of 1.3±0.1 g/cm3 . It should be stored in an inert atmosphere, under -20°C .科学的研究の応用
Sensing Applications
Boronic acids, including 2,5-Dimethoxypyridine-4-boronic acid, are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. This property is utilized in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Organic Synthesis
In the realm of organic synthesis, boronic acids are used in cross-coupling reactions and as Bronsted-Lewis acid catalysts. They play a role in the synthesis of complex molecules and are involved in reactions such as the reduction of ketones and ketimines .
Medicinal Chemistry
Boronic acids are also significant in medicinal chemistry. They serve as precursors for pharmaceuticals and are used in the development of drugs due to their biological activity .
Material Science
The unique properties of 2,5-Dimethoxypyridine-4-boronic acid find applications in material science. This includes the development of new materials with potential use in polymer or optoelectronics.
Catalysis
Borinic acid derivatives, a subclass of organoborane compounds that include 2,5-Dimethoxypyridine-4-boronic acid, are utilized in catalysis. They contribute to various catalytic processes essential for chemical transformations .
Biological Applications
The biological activity of boronic acids extends to their use as receptors and sensors for saccharides, which is crucial for biological research and diagnostics .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
作用機序
Target of Action
Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2,5-Dimethoxypyridine-4-boronic acid acts as an organoboron reagent. The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst . The boronic acid transfers its organic group to the palladium, a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in which 2,5-Dimethoxypyridine-4-boronic acid participates. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects include the synthesis of various organic compounds.
Result of Action
The result of the action of 2,5-Dimethoxypyridine-4-boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 2,5-Dimethoxypyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the compound is typically stored under inert atmosphere and in a freezer, under -20°C , to maintain its stability.
特性
IUPAC Name |
(2,5-dimethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-4-9-7(13-2)3-5(6)8(10)11/h3-4,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYZNFPWBSJVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxypyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
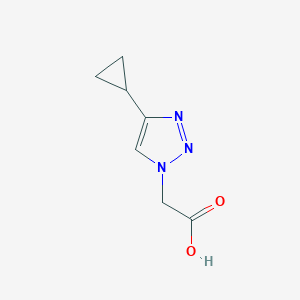
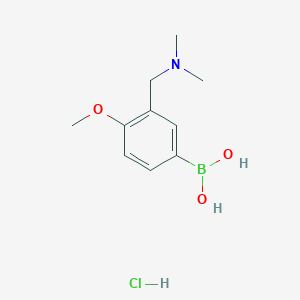
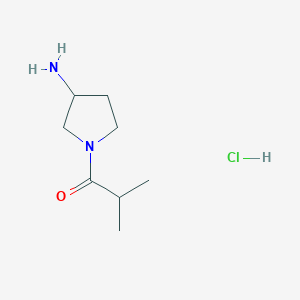
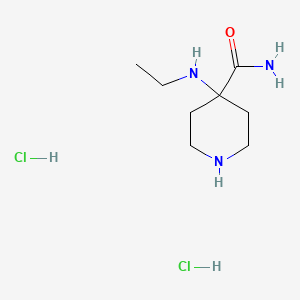
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride](/img/structure/B1378267.png)
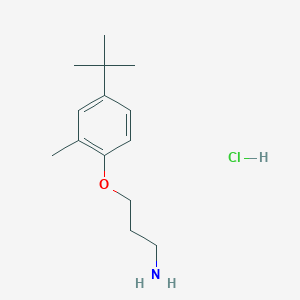
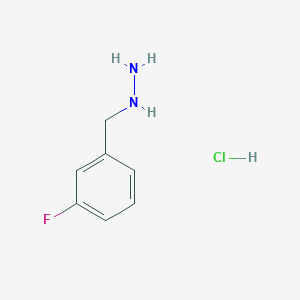
![ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate](/img/structure/B1378271.png)
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)

amine](/img/structure/B1378277.png)

![1-[3-(Morpholin-4-yl)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1378280.png)